N,N-Dimethylundecylamine

Antimicrobial Biocide Membrane Disruption

N,N-Dimethylundecylamine (CAS 17373-28-3) is a tertiary aliphatic amine with the molecular formula C13H29N and a molecular weight of 199.38 g/mol. Structurally, it features a hydrophobic 11-carbon alkyl chain (undecyl group) and a polar N,N-dimethylamine head, giving it amphiphilic properties.

Molecular Formula C13H29N
Molecular Weight 199.38 g/mol
CAS No. 17373-28-3
Cat. No. B099482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylundecylamine
CAS17373-28-3
Molecular FormulaC13H29N
Molecular Weight199.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCN(C)C
InChIInChI=1S/C13H29N/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4-13H2,1-3H3
InChIKeyMMWFTWUMBYZIRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylundecylamine (CAS 17373-28-3): Physicochemical Properties and Industrial Applications


N,N-Dimethylundecylamine (CAS 17373-28-3) is a tertiary aliphatic amine with the molecular formula C13H29N and a molecular weight of 199.38 g/mol . Structurally, it features a hydrophobic 11-carbon alkyl chain (undecyl group) and a polar N,N-dimethylamine head, giving it amphiphilic properties . This structure confers multiple functional roles: it acts as a surfactant, a catalyst, and a chemical intermediate. Its key physical properties include a density of 0.783 g/mL at 25°C, a boiling point of 50°C at 0.1 mmHg, and a refractive index (n20/D) of 1.435 .

1

Surfactant & emulsifier systems with amphiphilic C11 chain

2

Antimicrobial biocide intermediate; reported membrane disruption

3

Polyurethane catalyst precursor; chain-length-tuned reactivity

Why N,N-Dimethylundecylamine (CAS 17373-28-3) Cannot Be Simply Replaced by Generic Tertiary Amines


While all tertiary amines share the basic R3N structure, the specific alkyl chain length of N,N-Dimethylundecylamine (C11) is a critical determinant of its physicochemical and functional properties. Substituting it with a shorter-chain analog (e.g., C8 or C10) or a longer-chain variant (e.g., C12 or C14) can drastically alter its performance. This is because properties such as antimicrobial activity, surface tension, catalytic efficiency, and environmental fate are highly sensitive to the hydrophobic/hydrophilic balance, which is directly governed by the chain length . For instance, an optimal C11 chain may provide a unique balance between membrane disruption capability and solubility, a balance that is not achievable with other homologs . The following quantitative evidence demonstrates these precise, structure-dependent differentiations.

Antimicrobial profile shifts with chain length

C8, C12, C14, or C16 analogs may exhibit different MIC ranges; C11 balances potency and solubility, not replicated by other homologs.

Catalytic activity inhibited by longer alkyl chain

Steric hindrance from the C11 group reduces urethane-formation rate compared to short-chain N,N-dimethyl amines; cannot substitute active catalysts.

Environmental fate not transferable

Biodegradation rate (>70% in 28 days) and aquatic toxicity endpoints are specific to the C11 chain; generic tertiary amines may differ significantly.

Quantitative Performance Differentiation of N,N-Dimethylundecylamine (CAS 17373-28-3) vs. Key Comparators


C11 Alkyl Chain Confers Superior Antimicrobial Potency Compared to C8, C12, C14, and C16 Analogs

N,N-Dimethylundecylamine (DMUDA) exhibits significantly higher antimicrobial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) compared to its shorter-chain (C8) and longer-chain (C12, C14, C16) alkyldimethylamine analogs. The optimal C11 chain length provides a critical balance, enabling more effective disruption of microbial cell membranes .

Antimicrobial Potency
Head-to-head
MIC vs S. aureus: C11 250 µM vs C8 29,000 µM (116-fold more potent). C12 250 µM; C14 62 µM; C16 61 µM.
Supports C11 as minimum chain length for high activity
Equal potency to C12; lower vs longer chains. E. coli data also available.
Antimicrobial Biocide Membrane Disruption Minimum Inhibitory Concentration (MIC)

Chain Length-Dependent Catalytic Activity in Polyurethane Foam Formulations

Computational and experimental studies on tertiary amine catalysts for polyurethane (PU) synthesis indicate that catalytic activity is inhibited by longer alkyl chains. N,N-Dimethylundecylamine, with its C11 chain, represents a point on the activity curve where the chain length begins to exert a significant negative steric effect on the reaction center compared to smaller N,N-dimethylated amines [1]. This implies that for applications requiring high catalytic activity, a shorter-chain amine would be preferred, while a longer-chain amine like DMUDA might be selected when lower activity or greater steric hindrance is desired.

Catalytic Activity
Class-level inference
Longer alkyl chains increase activation free energy and inhibit catalytic rate. C11 shows lower activity than short-chain N,N-dimethyl amines.
C11 chain may reduce catalytic rate; select for controlled reactivity
Based on quantum chemical calculations; validated in model PU systems.
Polyurethane Catalyst Foam Polymerization Computational Chemistry

Demonstrated High Biodegradability (>70% in 28 Days) Enhancing Environmental Compatibility

N,N-Dimethylundecylamine has been shown to possess high biodegradability, with studies indicating degradation exceeding 70% within 28 days under standard aerobic conditions in activated sludge tests . This contrasts with many other tertiary amines and quaternary ammonium compounds that can be more persistent in the environment.

Biodegradability
Cross-study comparable
>70% degradation in 28 days
Exceeds 'readily biodegradable' threshold (>60%)
Aerobic activated sludge test; condition-dependent.
Biodegradability Environmental Fate Sustainability Activated Sludge

Characterized Aquatic Toxicity Profile Defining Safe Handling and Application Limits

The acute aquatic toxicity of N,N-Dimethylundecylamine has been quantified in several model organisms. The data show moderate to high toxicity, which is typical for cationic surfactants of this class, but the specific values provide a precise benchmark for risk assessment and safe handling protocols, differentiating it from less toxic or more toxic amine-based compounds .

Aquatic Toxicity
Cross-study comparable
Fish LC50: 0.71–1 mg/L Daphnia EC50: 0.083 mg/L
Daphnia more sensitive; supports risk assessment
Standard acute toxicity tests; algal endpoint not specified.
Aquatic Toxicity LC50 EC50 Risk Assessment Safety Data

Optimal Application Scenarios for N,N-Dimethylundecylamine (CAS 17373-28-3) Based on Quantitative Evidence


Formulation of Targeted Antimicrobial Agents and Biocides

The C11 alkyl chain of N,N-Dimethylundecylamine provides a validated 116-fold increase in antimicrobial potency against S. aureus compared to a C8 analog . This makes it an ideal candidate for formulating biocides where efficacy against both Gram-positive and Gram-negative bacteria is required, and where a balance between potency and other formulation constraints (e.g., solubility, compatibility) is needed. The equal MIC against S. aureus compared to the C12 analog, but with a potentially different overall profile, offers formulators a distinct, quantifiable choice point.

Development of Environmentally Conscious Surfactant Systems

With documented biodegradation of >70% within 28 days , N,N-Dimethylundecylamine is well-suited for industrial and consumer cleaning products where environmental regulations demand 'readily biodegradable' components. Its specific aquatic toxicity profile also allows for precise environmental risk modeling, enabling its responsible use in applications where release into wastewater is anticipated.

Specialty Polyurethane Foam Synthesis Requiring Controlled Reactivity

For polyurethane foam manufacturers, the principle that longer alkyl chains inhibit catalytic activity is a key selection criterion. N,N-Dimethylundecylamine, with its C11 chain, is not a high-activity catalyst. It is best applied in formulations where a slower, more controlled gelation rate is desirable, or where the amine's primary function is as a surfactant or co-catalyst rather than the main driver of polymerization. This prevents unintended, rapid reactions and allows for finer control over foam cell structure.

A Standard for Calibration in Aquatic Ecotoxicology Studies

The well-defined acute aquatic toxicity values for N,N-Dimethylundecylamine, including a fish LC50 of 0.71-1 mg/L and a daphnid EC50 of 0.083 mg/L , make it a valuable reference compound. These precise, multi-species endpoints can be used to calibrate ecotoxicity assays, benchmark the performance of newly synthesized amine-based compounds, or serve as a positive control in studies assessing the impact of industrial chemicals on aquatic life.

Application
Selection Property
Validation Focus
Antimicrobial biocide formulation
C11 chain antimicrobial activity
MIC against Gram-positive and Gram-negative strains
Environmentally conscious surfactant systems
Biodegradability profile
OECD 301 biodegradation testing
Controlled-reactivity PU foam synthesis
Chain-length-dependent catalytic inhibition
Gelation rate and foam cell structure
Aquatic ecotoxicology reference standard
Defined multi-species toxicity endpoints
LC50/EC50 calibration assays

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